![molecular formula C15H15IN4S B12921739 9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]- CAS No. 403620-92-8](/img/structure/B12921739.png)
9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Applications De Recherche Scientifique
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-(benzylthio)-2-iodo-9-isopropyl-9H-purine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-thioguanine: Another purine derivative with anticancer properties.
6-mercaptopurine: Used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation.
Uniqueness
6-(benzylthio)-2-iodo-9-isopropyl-9H-purine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylthio and isopropyl groups can enhance its stability and specificity compared to other similar compounds .
Propriétés
Numéro CAS |
403620-92-8 |
|---|---|
Formule moléculaire |
C15H15IN4S |
Poids moléculaire |
410.3 g/mol |
Nom IUPAC |
6-benzylsulfanyl-2-iodo-9-propan-2-ylpurine |
InChI |
InChI=1S/C15H15IN4S/c1-10(2)20-9-17-12-13(20)18-15(16)19-14(12)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
Clé InChI |
FQDJMJLHRAPUJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)
![(E)-4-[(2-amino-7H-purin-6-yl)sulfanyl]but-3-en-2-one](/img/structure/B12921663.png)
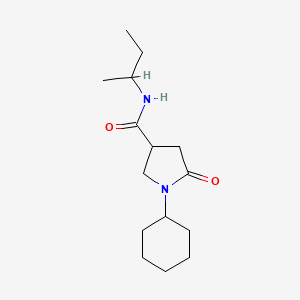
![3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921674.png)
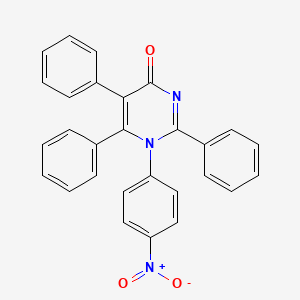
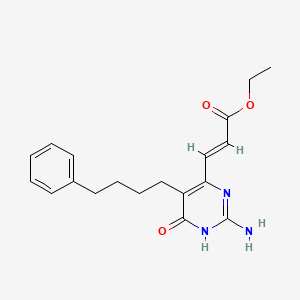
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
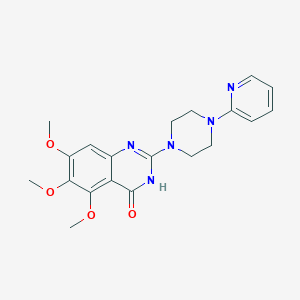
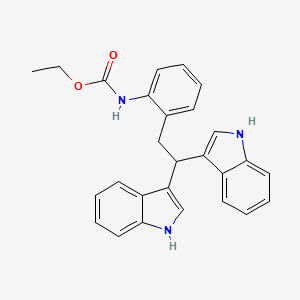
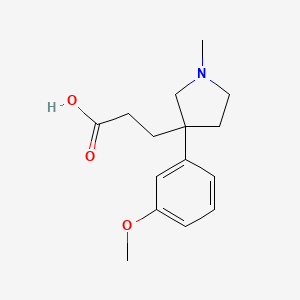
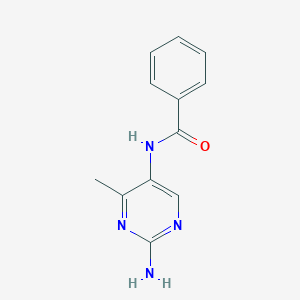
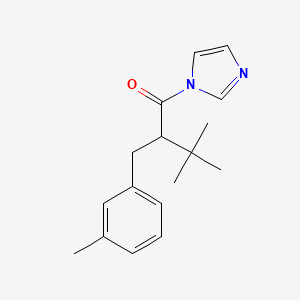
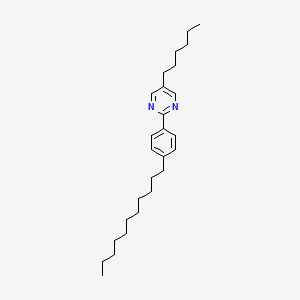
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
